3-methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate
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Overview
Description
3-methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate is an organic compound with the molecular formula C17H19BrO4S and a molecular weight of 399.3 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonate ester, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the bromination of a suitable aromatic precursor followed by sulfonation and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is essential for monitoring the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while nucleophilic substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
3-methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the sulfonate ester group allows the compound to form strong interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4S/c1-11(2)15-7-6-14(9-12(15)3)22-23(19,20)17-10-13(18)5-8-16(17)21-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENCYSQAPNMNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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